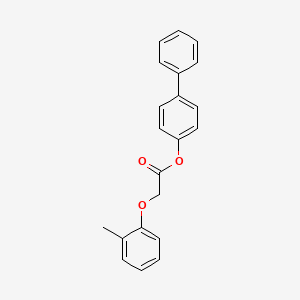

Biphenyl-4-yl (2-methylphenoxy)acetate

Description

Biphenyl-4-yl (2-methylphenoxy)acetate is an ester derivative featuring a biphenyl moiety linked to a 2-methylphenoxy group via an acetoxy bridge. The 2-methylphenoxy substituent likely influences steric and electronic properties, distinguishing it from related derivatives .

Properties

Molecular Formula |

C21H18O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(4-phenylphenyl) 2-(2-methylphenoxy)acetate |

InChI |

InChI=1S/C21H18O3/c1-16-7-5-6-10-20(16)23-15-21(22)24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3 |

InChI Key |

BRLMUFAEUYUTDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl (2-methylphenoxy)acetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of Biphenyl-4-yl (2-methylphenoxy)acetate may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl (2-methylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Biphenyl-4-yl (2-methylphenoxy)acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Used in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of Biphenyl-4-yl (2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Biphenyl-4-yl (4-nitrophenoxy)acetate

- Structure: Replaces the 2-methylphenoxy group with a 4-nitrophenoxy substituent.

- Molecular Formula: C₂₀H₁₅NO₅; Molar Mass: 349.34 g/mol .

- Key Differences :

- The nitro group at the para position introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the methyl group.

- Higher polarity due to the nitro group may reduce lipophilicity, affecting membrane permeability in biological systems.

b. 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid

- Structure: Contains a hydroxyimino group and a 2-methylphenoxymethyl substituent on the benzene ring .

- The additional methylene bridge (CH₂) between the phenoxy and phenyl groups increases steric bulk, possibly affecting binding to biological targets.

c. Kresoxim-methyl (Methyl (E)-2-methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate)

- Structure: Features a methoxyimino group and an o-tolyloxymethyl substituent.

- Molecular Formula: C₁₈H₁₉NO₄; Molar Mass: 313.35 g/mol .

- Key Differences: The methoxyimino group enhances stability against hydrolysis compared to acetoxy esters. Used as a fungicide (trade name Stroby L), indicating that structural analogs with methoxyimino groups may have superior agrochemical activity .

d. Ethyl 2-((4'-Hydroxy-1,1'-biphenyl-4-yl)oxy)acetate

- Structure: Includes a 4'-hydroxybiphenyl moiety instead of 2-methylphenoxy.

- Molecular Formula : C₁₆H₁₆O₄; Molar Mass : 272.29 g/mol .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.